(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid
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Overview
Description
(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid is an organic compound belonging to the class of phenylacrylic acids It features a phenyl ring substituted with methoxy and methoxymethyl groups, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid can be achieved through several methods. One common approach involves the Heck reaction, where a halogenated phenyl derivative reacts with an acrylate ester in the presence of a palladium catalyst. The reaction conditions typically include a base such as triethylamine and a solvent like dimethylformamide, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions or other coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methoxy-3-(methoxymethyl)benzaldehyde or 4-methoxy-3-(methoxymethyl)benzoic acid.
Reduction: Formation of 3-[4-methoxy-3-(methoxymethyl)phenyl]propanoic acid.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid involves its interaction with various molecular targets. The acrylic acid moiety can participate in Michael addition reactions with nucleophiles, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Cinnamic acid: Similar structure with an acrylic acid moiety attached to a phenyl ring, but lacks the methoxy and methoxymethyl substitutions.
Ferulic acid: Contains a methoxy group on the phenyl ring but differs in the position and presence of a hydroxyl group.
p-Coumaric acid: Similar structure but lacks the methoxy and methoxymethyl groups.
Uniqueness: (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring structure-activity relationships and developing new derivatives with enhanced properties.
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-8-10-7-9(4-6-12(13)14)3-5-11(10)16-2/h3-7H,8H2,1-2H3,(H,13,14)/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDFDLLRXKPDKI-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)C=CC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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